rhodium(3+);1,3,5-trimethylbenzene-6-ide
Description
Properties
CAS No. |
131502-46-0 |
|---|---|
Molecular Formula |
C27H33Rh |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
rhodium(3+);1,3,5-trimethylbenzene-6-ide |
InChI |
InChI=1S/3C9H11.Rh/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3 |
InChI Key |
SBYAUBLQXZGPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Rh+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Provided Evidence
- discusses rhodium(3+) doping in barium titanate for photocatalysis, emphasizing bandgap engineering and photocatalytic activity .
- focuses on Rh³⁺ incorporation in perovskite solar cells (MAPbI₃) to improve crystallinity and device efficiency .
- details organic synthesis pathways for triazolothiadiazoles, unrelated to rhodium coordination chemistry .
- covers atmospheric oxidation of aromatic hydrocarbons, which is irrelevant to rhodium complexes .
The lack of direct references to rhodium-arene complexes or analogous systems (e.g., rhodium with other methyl-substituted benzene ligands) further complicates the task.
Recommended Approach for Future Research
To address this gap, the following steps are recommended:
- Synthesis and Characterization: Investigate the synthesis of rhodium(3+);1,3,5-trimethylbenzene-6-ide via organometallic routes (e.g., ligand substitution or oxidative addition). Characterize its structure using X-ray crystallography, NMR, and IR spectroscopy.
- Electronic Properties: Compare its electronic structure (e.g., redox potentials, ligand-to-metal charge transfer) with similar rhodium-arene complexes, such as rhodium(3+) with pentamethylcyclopentadienide or hexamethylbenzene derivatives.
- Catalytic Applications : Benchmark its catalytic activity (e.g., in hydrogenation or C–H activation) against analogs like rhodium(III)-mesityl complexes or rhodium(III)-toluene derivatives .
Hypothetical Comparison Table (Based on General Organorhodium Chemistry)
While speculative due to insufficient evidence, a theoretical comparison might include:
| Property | This compound | Rhodium(III)-Pentamethylcyclopentadienide | Rhodium(III)-Hexamethylbenzene Complex |
|---|---|---|---|
| Ligand Steric Effects | Moderate (mesityl ligand) | High (bulky Cp* ligand) | Low (planar hexamethylbenzene) |
| Redox Activity | Likely high due to π-backbonding | Moderate (stable Cp* coordination) | Low (weak ligand field) |
| Catalytic Applications | Potential for C–H activation | Common in olefin hydrogenation | Limited |
| Thermal Stability | Moderate (decomposes >200°C) | High (stable up to 300°C) | Low (decomposes <150°C) |
Critical Gaps and Challenges
- Lack of Experimental Data: No references to the compound’s synthesis, stability, or reactivity exist in the provided materials.
- Uncertainty in Analog Selection : Without structural or functional analogs in the evidence, comparisons remain speculative.
- Need for Expanded Sources: Peer-reviewed studies on rhodium-arene complexes (e.g., Organometallics or Dalton Transactions journals) would be essential for a rigorous analysis.
Q & A
Q. How can conflicting data on rhodium’s electronic contributions in hybrid materials be resolved?
- Methodology :
- XPS Analysis : Differentiate Rh³⁺ (binding energy ~307 eV) from Rh⁴⁺ (~309 eV) to confirm oxidation states .
- In Situ Spectroscopy : Monitor charge transfer dynamics during photocatalysis to distinguish bandgap effects from surface reactions .
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